(3,4-Dimethylphenyl)(2-methylphenyl)methanone
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Overview
Description
(3,4-Dimethylphenyl)(2-methylphenyl)methanone is an organic compound with the molecular formula C16H16O It is a type of aromatic ketone, characterized by the presence of two methyl-substituted phenyl groups attached to a central carbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,4-Dimethylphenyl)(2-methylphenyl)methanone typically involves the Friedel-Crafts acylation reaction. This reaction is carried out by reacting 3,4-dimethylbenzoyl chloride with 2-methylbenzene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is conducted under anhydrous conditions to prevent the hydrolysis of the acyl chloride. The general reaction scheme is as follows:
3,4-Dimethylbenzoyl chloride+2-MethylbenzeneAlCl3this compound
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction. Additionally, purification techniques such as recrystallization and chromatography are used to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
(3,4-Dimethylphenyl)(2-methylphenyl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction of the carbonyl group can be achieved using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), resulting in the formation of the corresponding alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic or basic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a catalyst like iron (Fe).
Major Products Formed
Oxidation: Corresponding carboxylic acids.
Reduction: Corresponding alcohols.
Substitution: Halogenated derivatives of the original compound.
Scientific Research Applications
(3,4-Dimethylphenyl)(2-methylphenyl)methanone has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3,4-Dimethylphenyl)(2-methylphenyl)methanone depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary, but typically involve the modulation of biochemical processes through binding to active sites or altering the conformation of target molecules.
Comparison with Similar Compounds
Similar Compounds
- (3,4-Dimethylphenyl)(4-methylphenyl)methanone
- (2,4-Dimethylphenyl)(3-methylphenyl)methanone
- (3-Bromo-6-methoxy-2-methylphenyl)(2,3,4-trimethoxy-6-methylphenyl)methanone
Uniqueness
(3,4-Dimethylphenyl)(2-methylphenyl)methanone is unique due to the specific positioning of the methyl groups on the phenyl rings, which can influence its chemical reactivity and physical properties. This structural uniqueness can lead to distinct interactions with other molecules, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
(3,4-dimethylphenyl)-(2-methylphenyl)methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O/c1-11-8-9-14(10-13(11)3)16(17)15-7-5-4-6-12(15)2/h4-10H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIMFFCXDSCCYQI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)C2=CC=CC=C2C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60495453 |
Source
|
Record name | (3,4-Dimethylphenyl)(2-methylphenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60495453 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20002-30-6 |
Source
|
Record name | (3,4-Dimethylphenyl)(2-methylphenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60495453 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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